1-methyl-4,6-diphenyl-2(1H)-pyrimidinone
Overview
Description
1-Methyl-4,6-diphenyl-2(1H)-pyrimidinone, also known as 1-methyl-4,6-diphenylpyridin-2-one, is a chemical compound with the molecular formula C18H15NO . It has a molecular weight of 261.31800 .
Synthesis Analysis
The synthesis of this compound involves several steps. The synthetic route includes the use of 4,6-diphenyl-2-pyridone and methylamine . The reaction has been reported in the literature by Katritzky, Alan R.; Arrowsmith, John; Grzeskowiak, Nicholas E.; Salgado, Hector J.; Bahari, Zakaria bin in the Journal of the Chemical Society, Perkin Transactions 1: Organic and Bio-Organic Chemistry (1972-1999), 1982 .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in several papers. For instance, Barluenga, Jose; Tomas, Miguel; Suarez-Sobrino, Angel; Gotor, Vicente reported on the reactions of this compound in Tetrahedron Letters, 1988 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 261.31800, a molecular formula of C18H15NO, and a LogP of 3.71930 . Unfortunately, the web search did not provide information on its density, boiling point, melting point, or flash point .Safety and Hazards
Properties
IUPAC Name |
1-methyl-4,6-diphenylpyrimidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-19-16(14-10-6-3-7-11-14)12-15(18-17(19)20)13-8-4-2-5-9-13/h2-12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGOWNPJQDMMTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=NC1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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